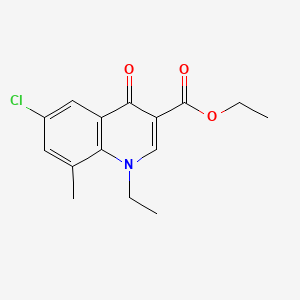
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity
Méthodes De Préparation
The synthesis of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction is carried out under reflux conditions with a catalytic amount of sodium iodide (NaI) at 65°C for 28 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Biology: The compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparaison Avec Des Composés Similaires
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared to other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Nalidixic Acid: An older quinolone with a narrower spectrum of activity.
Levofloxacin: A more potent quinolone with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C15H16ClNO3 |
|---|---|
Poids moléculaire |
293.74 g/mol |
Nom IUPAC |
ethyl 6-chloro-1-ethyl-8-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-17-8-12(15(19)20-5-2)14(18)11-7-10(16)6-9(3)13(11)17/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XABLKBGGMUYXSU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)Cl)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















